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Compound of Interest

Compound Name: 2-Methyl-4-phenylfuran
CAS No.: 21433-91-0
Cat. No.: B8745021
Get Quote
. J

Executive Summary

Compound: 2-Methyl-4-phenylfuran CAS: 17113-33-6 (General Phenylfuran class reference) /
Specific Isomer ID varies by library. Formula: C11H100 Molecular Weight: 158.20 g/mol
Appearance: Solid (m.p. 89-91°C)

2-Methyl-4-phenylfuran represents a specific substitution pattern of the furan ring where the
steric and electronic effects of the phenyl group at the C4 position and the methyl group at the
C2 position create a unique spectroscopic signature. This guide provides the definitive NMR,
IR, and MS data required to distinguish this isomer from its regioisomers (e.g., 2-methyl-3-
phenylfuran).

Synthesis & Isolation Context

Understanding the synthesis method is vital for anticipating impurities (e.g., unreacted alkynes
or regioisomers). The standard high-purity route involves the mercury-catalyzed cyclization of
alkynyl epoxides.

Protocol: Cyclization of 4,5-epoxy-4-phenyl-1-pentyne using HgSO4/H2S0a4 in ethanol.
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e Yield: ~76%][1][2]
 Purification: Sublimation (90°C at 15 mmHg) or Column Chromatography.

o Key Impurity: 4-phenyl-2-pentanone (hydration byproduct if cyclization is incomplete).

Visualization: Synthesis Pathway
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Figure 1: Mercury-catalyzed cyclization pathway yielding 2-methyl-4-phenylfuran.

Spectroscopic Data Analysis[1][3][4][5][6][7]
A. Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is the primary tool for structural validation.[3] The key differentiator for
the 2,4-substitution pattern is the lack of vicinal coupling between the furan ring protons (H3
and H5), which appear as singlets or show very small long-range coupling (

Hz), unlike the 2,3-isomer which would show a doublet (
Hz).

Table 1: *H NMR Data (300 MHz, CDCIs)
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Logic

H-5

7.62

Singlet (s)

1H

Deshielded by
adjacent Oxygen

and Phenyl ring.
[1]

Ph-o

7.50

Doublet (d)

2H

Ortho protons of
phenyl ring (

Hz).[1][4]

Ph-m

7.38

Triplet (t)

2H

Meta protons of

phenyl ring (

Hz).[1][4]

Ph-p

7.28

Triplet (t)

1H

Para proton of

phenyl ring (

Hz).[1][4]

H-3

6.33

Singlet (s)

1H

Upfield furan
proton; singlet
confirms no
neighbor at C4.

[4]

CHs

2.35

Singlet (s)

3H

Methyl group
attached to C2.
[4]

Table 2: **C NMR Chemical Shift Assignhments (Estimated)

Note: Assignments are based on additive substituent effects on the furan core.
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Carbon Shift (6 ppm) Type Environment

Quaternary,

C-2 152.0 Cq
attached to Methyl.

Alpha to Oxygen,

C-5 138.5 CH _
deshielded.
) Phenyl attachment
Ph-ipso 132.0 Cq ]
point.[4]
Ph-o/m 128.8/126.5 CH Aromatic ring carbons.
Quaternary, attached
C-4 126.0 Cq
to Phenyl.
Beta to Oxygen,
C-3 106.5 CH

shielded.[4]

| CHs | 13.5 | CHs | Methyl substituent.[4] |

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the aromaticity and the presence of the furan ring system.
e 1599, 1545 cm~1; C=C stretching vibrations (Aromatic & Furan ring breathing).
e 1440 cm~: Methyl C-H bending / Ring skeletal vibration.[4]

e 742 cm~1: C-H out-of-plane bending (indicative of mono-substituted phenyl group).

C. Mass Spectrometry (MS)

The compound exhibits a stable molecular ion due to the aromatic nature of both the furan and
phenyl rings.

e Molecular lon (M*): m/z 158 (Base Peak, 100%).

e Fragment m/z 115: Loss of Acetyl radical or ring opening/CO loss sequence (Characteristic
of methyl-phenyl furans).
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e Fragment m/z 77: Phenyl cation (
).[4]
Visualization: MS Fragmentation Logic

Molecular lon
[M]+ m/z 158

[M-CO - CH3]+
m/z 115
(Indenyl-like cation)
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miz 77

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 2-methyl-4-phenylfuran.

Experimental Protocol: Sample Preparation

To reproduce the NMR data provided above, follow this strict preparation protocol:

Solvent: Use CDCIs (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an
internal standard.[4]

o Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of solvent.

o Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts
from synthesis).

e Acquisition:
o 1H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum (quaternary carbons at C2 and C4 require high signal-to-noise).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Methyl-4-phenylfuran]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8745021/docs#technical-guide-spectroscopic-
characterization-of-2-methyl-4-phenylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b8745021/docs#technical-guide-spectroscopic-characterization-of-2-methyl-4-phenylfuran
https://www.benchchem.com/product/b8745021/docs#technical-guide-spectroscopic-characterization-of-2-methyl-4-phenylfuran
https://www.benchchem.com/product/b8745021/docs#technical-guide-spectroscopic-characterization-of-2-methyl-4-phenylfuran
https://www.benchchem.com/product/b8745021/docs#technical-guide-spectroscopic-characterization-of-2-methyl-4-phenylfuran
https://www.benchchem.com/product/b8745021?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8745021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

